1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 2272-25-5
VCID: VC7960349
InChI: InChI=1S/C24H24N6/c1-16-4-10-19(11-5-16)25-22-28-23(26-20-12-6-17(2)7-13-20)30-24(29-22)27-21-14-8-18(3)9-15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30)
SMILES: CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C
Molecular Formula: C24H24N6
Molecular Weight: 396.5 g/mol

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)-

CAS No.: 2272-25-5

Cat. No.: VC7960349

Molecular Formula: C24H24N6

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- - 2272-25-5

Specification

CAS No. 2272-25-5
Molecular Formula C24H24N6
Molecular Weight 396.5 g/mol
IUPAC Name 2-N,4-N,6-N-tris(4-methylphenyl)-1,3,5-triazine-2,4,6-triamine
Standard InChI InChI=1S/C24H24N6/c1-16-4-10-19(11-5-16)25-22-28-23(26-20-12-6-17(2)7-13-20)30-24(29-22)27-21-14-8-18(3)9-15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30)
Standard InChI Key IRUKRJUZAAWSSN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C
Canonical SMILES CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C

Introduction

Nomenclature and Structural Characteristics

The IUPAC name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- defines its structure unambiguously:

  • Core: A 1,3,5-triazine ring (a six-membered aromatic heterocycle with three nitrogen atoms at positions 1, 3, and 5).

  • Substituents: Three amino groups (-NH-) at positions 2, 4, and 6, each substituted with a 4-methylphenyl group (a benzene ring with a methyl group at the para position).

Molecular Formula: C24H24N6\text{C}_{24}\text{H}_{24}\text{N}_6
Molecular Weight: 396.49 g/mol (calculated from the formula).
Structural Analogs:

  • The meta-substituted isomer, N,N',N''-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine, has been documented with a molecular weight of 396.5 g/mol .

  • Similar compounds, such as N,N',N''-tris(phenylmethyl)-1,3,5-triazine-2,4,6-triamine (CAS: 26217-88-9), highlight the role of alkyl/aryl substitutions in modulating properties .

Synthesis and Reaction Pathways

The synthesis of this compound typically follows nucleophilic aromatic substitution (NAS) reactions, leveraging the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with substituted anilines.

Key Steps:

  • Stepwise Substitution: Cyanuric chloride reacts sequentially with 4-methylaniline in a controlled stoichiometric ratio. Each chlorine atom is replaced by an amino group under specific conditions (temperature, solvent, catalyst).

  • Catalysis: Acidic ionic liquids (e.g., trifluoromethanesulfonate-based) may enhance reaction efficiency, as demonstrated in related triazine syntheses .

  • Purification: Column chromatography or recrystallization yields the pure product, with reported HPLC purity ≥99.5% for analogous compounds .

Example Reaction:

C3N3Cl3+3H2N-C6H4-CH3EtOH, ΔC24H24N6+3HCl\text{C}_3\text{N}_3\text{Cl}_3 + 3 \, \text{H}_2\text{N-C}_6\text{H}_4\text{-CH}_3 \xrightarrow{\text{EtOH, Δ}} \text{C}_{24}\text{H}_{24}\text{N}_6 + 3 \, \text{HCl}

Optimization Factors:

  • Temperature: 80–120°C for optimal substitution rates .

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction homogeneity.

  • Yield: Up to 90% for structurally similar triazines .

Physicochemical Properties

While direct experimental data for this compound is limited, properties can be inferred from analogs:

PropertyValue/DescriptionSource Analogs
Melting Point>300°C (decomposition)
SolubilityLow in water; soluble in DCM, THF, acetone,
Thermal StabilityHigh (decomposition above 300°C) ,
Spectroscopic Data- IR: N-H stretch (~3300 cm⁻¹), C=N (~1550 cm⁻¹)
- 1H NMR^1\text{H NMR}: δ 2.3 (CH₃), δ 6.5–7.2 (aryl)
,

Applications and Industrial Relevance

Materials Science:

  • Flame Retardants: Triazine derivatives are incorporated into polymers (e.g., polyesters, epoxies) to enhance fire resistance via radical scavenging , .

  • Coordination Polymers: The amino groups enable metal-organic framework (MOF) formation, as seen in terbium-based MOFs .

Pharmaceuticals:

  • Drug Intermediates: Functionalized triazines serve as precursors for antiviral and anticancer agents. For example, 2-amino-4-(dimethylamino)-6-methyl-1,3,5-triazine is a key intermediate in agrochemical synthesis .

Organic Electronics:

  • Light-Emitting Diodes (LEDs): Triazine cores with aryl substituents exhibit tunable luminescence, useful in optoelectronic devices, .

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